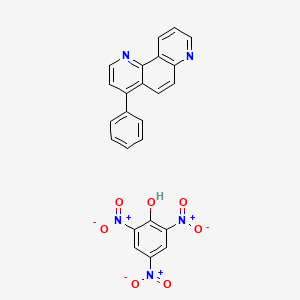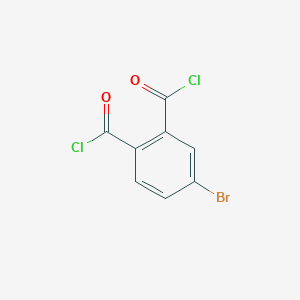
5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione is a synthetic compound belonging to the class of imidazolidine derivatives. These compounds are known for their diverse therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a phenyl group and an ethylphenyl group attached to an imidazolidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-phenylglycine with 4-ethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and ethylphenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of imidazolidine oxides.
Reduction: Formation of imidazolidine alcohols.
Substitution: Formation of halogenated imidazolidine derivatives.
Scientific Research Applications
5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antinociceptive effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects through the modulation of neurotransmitter receptors and ion channels, leading to changes in cellular signaling pathways. This results in its observed antinociceptive and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar imidazolidine structure.
Ethylphenylhydantoin: Another imidazolidine derivative with comparable therapeutic applications.
Uniqueness
5-(4-Ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and ethylphenyl groups contributes to its enhanced stability and efficacy in various applications.
Properties
CAS No. |
62024-28-6 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-3-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-13-9-11-15(12-10-13)18(14-7-5-4-6-8-14)16(21)20(2)17(22)19-18/h4-12H,3H2,1-2H3,(H,19,22) |
InChI Key |
WKPKFRCNDGXKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Methoxypropyl)phenyl]acetonitrile](/img/structure/B14538103.png)

![Benzene, [(1-methyl-2-phenylethyl)thio]-](/img/structure/B14538116.png)


![5-[(N,N-Dimethylglycyl)amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B14538136.png)


![Propanenitrile, 3-[[2-(phosphonothio)ethyl]amino]-](/img/structure/B14538159.png)
![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)

![Methyl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14538168.png)

![O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate](/img/structure/B14538183.png)
